molecular formula C19H21FN2O2 B243429 N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-phenoxyacetamide

N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-phenoxyacetamide

Cat. No. B243429
M. Wt: 328.4 g/mol
InChI Key: WECJPBINSVAVSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-phenoxyacetamide is a chemical compound that belongs to the class of amides. It is commonly known as FPhPA and has gained significant attention in the field of scientific research due to its potential applications in drug discovery.

Mechanism of Action

FPhPA exerts its inhibitory activity against PTP1B and GSK3β through the formation of hydrogen bonds with the active site residues of these enzymes. This leads to the disruption of their catalytic activity and subsequent modulation of cellular signaling pathways.
Biochemical and Physiological Effects:
FPhPA has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been reported to improve glucose tolerance and insulin sensitivity in diabetic mice models. Additionally, FPhPA has been shown to exhibit anti-inflammatory and neuroprotective effects in various cellular and animal models.

Advantages and Limitations for Lab Experiments

FPhPA exhibits several advantages for lab experiments such as its high potency and selectivity towards PTP1B and GSK3β. However, it also exhibits limitations such as its poor solubility in aqueous media and potential toxicity towards certain cell lines.

Future Directions

FPhPA has gained significant attention in the field of drug discovery, and several future directions can be explored. These include the development of novel analogs with improved pharmacokinetic and pharmacodynamic properties, the evaluation of FPhPA in preclinical animal models, and the identification of other potential targets for FPhPA.
Conclusion:
In conclusion, FPhPA is a promising chemical compound with potential applications in drug discovery. Its inhibitory activity towards PTP1B and GSK3β makes it a potential candidate for the treatment of various diseases. However, further research is required to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of FPhPA involves the reaction of 3-fluoro-4-(1-piperidinyl)aniline with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is followed by the purification of the product through recrystallization.

Scientific Research Applications

FPhPA has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit potent inhibitory activity against certain enzymes such as protein tyrosine phosphatase 1B (PTP1B) and glycogen synthase kinase 3β (GSK3β). These enzymes are involved in various cellular processes and are considered potential targets for the treatment of diseases such as diabetes, cancer, and Alzheimer's disease.

properties

Molecular Formula

C19H21FN2O2

Molecular Weight

328.4 g/mol

IUPAC Name

N-(3-fluoro-4-piperidin-1-ylphenyl)-2-phenoxyacetamide

InChI

InChI=1S/C19H21FN2O2/c20-17-13-15(9-10-18(17)22-11-5-2-6-12-22)21-19(23)14-24-16-7-3-1-4-8-16/h1,3-4,7-10,13H,2,5-6,11-12,14H2,(H,21,23)

InChI Key

WECJPBINSVAVSW-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)F

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.